molecular formula C18H23N5O2 B4384713 5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide

5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4384713
M. Wt: 341.4 g/mol
InChI Key: IWLVZAFITBZRDD-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole carboxamides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group and the morpholin-4-yl-2-pyridin-3-ylethyl side chain. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole carboxamides, such as:
    • This compound analogs with different substituents.
    • Other pyrazole derivatives with similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the morpholin-4-yl-2-pyridin-3-ylethyl side chain. These features may confer unique biological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-18(16-10-15(21-22-16)13-3-4-13)20-12-17(14-2-1-5-19-11-14)23-6-8-25-9-7-23/h1-2,5,10-11,13,17H,3-4,6-9,12H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLVZAFITBZRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NCC(C3=CN=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide
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5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide
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5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide
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5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-cyclopropyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide

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